[(4s,5s)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl]dimethanediyl dimethanesulfonate
Overview
Description
[(4s,5s)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl]dimethanediyl dimethanesulfonate is a chemical compound known for its unique structural properties and applications in various fields of scientific research. This compound is characterized by the presence of a dioxolane ring, which is a five-membered ring containing two oxygen atoms. The compound also features dimethanesulfonate groups, which are known for their reactivity and utility in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4s,5s)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl]dimethanediyl dimethanesulfonate typically involves the reaction of (4s,5s)-2,2-Dimethyl-1,3-dioxolane-4,5-dimethanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can help in scaling up the production while maintaining the quality of the compound .
Chemical Reactions Analysis
Types of Reactions
[(4s,5s)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl]dimethanediyl dimethanesulfonate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The dimethanesulfonate groups can be displaced by nucleophiles such as amines, thiols, and alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds.
Oxidation: The compound can be oxidized to form sulfonic acids or sulfonate esters under appropriate conditions.
Reduction: Reduction reactions can convert the sulfonate groups to sulfides or thiols.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide.
Oxidation: Reagents such as hydrogen peroxide or peracids are used for oxidation reactions.
Major Products Formed
The major products formed from these reactions include azides, thiols, alkoxides, sulfonic acids, and sulfides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
[(4s,5s)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl]dimethanediyl dimethanesulfonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of [(4s,5s)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl]dimethanediyl dimethanesulfonate involves its reactivity towards nucleophiles and electrophiles. The dimethanesulfonate groups act as good leaving groups, facilitating nucleophilic substitution reactions. The dioxolane ring provides structural stability and can participate in ring-opening reactions under acidic or basic conditions .
Comparison with Similar Compounds
Similar Compounds
(4s,5s)-2,2-Dimethyl-1,3-dioxolane-4,5-dimethanol: This compound is a precursor in the synthesis of [(4s,5s)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl]dimethanediyl dimethanesulfonate.
(4s,5s)-2,2-Dimethyl-4,5-diphenyl-1,3-dioxolane: Another dioxolane derivative with different substituents, used in various organic synthesis applications.
Uniqueness
This compound is unique due to its dual functionality, combining the reactivity of dimethanesulfonate groups with the stability of the dioxolane ring. This makes it a versatile intermediate in organic synthesis and a valuable tool in various scientific research applications .
Properties
IUPAC Name |
[(4S,5S)-2,2-dimethyl-5-(methylsulfonyloxymethyl)-1,3-dioxolan-4-yl]methyl methanesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O8S2/c1-9(2)16-7(5-14-18(3,10)11)8(17-9)6-15-19(4,12)13/h7-8H,5-6H2,1-4H3/t7-,8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIIWJXAZDNSJSP-YUMQZZPRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(C(O1)COS(=O)(=O)C)COS(=O)(=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@H]([C@@H](O1)COS(=O)(=O)C)COS(=O)(=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O8S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30289366 | |
Record name | [(4s,5s)-2,2-dimethyl-1,3-dioxolane-4,5-diyl]dimethanediyl dimethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30289366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4248-74-2 | |
Record name | 1,3-Dioxolane-4,5-dimethanol, 2,2-dimethyl-, 4,5-dimethanesulfonate, (4S,5S)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4248-74-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 60499 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004248742 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC60499 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60499 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | [(4s,5s)-2,2-dimethyl-1,3-dioxolane-4,5-diyl]dimethanediyl dimethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30289366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-Dioxolane-4,5-dimethanol, 2,2-dimethyl-, 4,5-dimethanesulfonate, (4S,5S) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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